molecular formula C13H19FO2Si B185727 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde CAS No. 113984-67-1

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Cat. No.: B185727
CAS No.: 113984-67-1
M. Wt: 254.37 g/mol
InChI Key: LCRGCKGCZUAUDG-UHFFFAOYSA-N
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Description

5-(Tert-Butyldimethylsilyloxy)-2-fluorobenzaldehyde (CAS: 113984-67-1) is a fluorinated benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 5-position and a fluorine atom at the 2-position. This compound is widely used in organic synthesis, particularly as a protected aldehyde intermediate in pharmaceuticals and agrochemicals. The TBS group enhances stability under acidic or basic conditions, while the fluorine atom modulates electronic properties, influencing reactivity in cross-coupling or nucleophilic addition reactions. Its purity is reported as 96% in commercial catalogs .

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRGCKGCZUAUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TBDMS Protection Mechanisms

The tert-butyldimethylsilyl (TBDMS) group is widely employed for hydroxyl protection due to its stability under acidic and basic conditions. In the synthesis of 5-(TBDMS-oxy)-2-fluorobenzaldehyde, the hydroxyl group of 2-fluoro-5-hydroxybenzaldehyde is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon center of TBSCl. Imidazole acts as a base to scavenge HCl, driving the reaction to completion.

Optimization Insights:

  • Solvent Systems: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both TBSCl and the substrate.

  • Temperature: Reactions typically occur at 0–25°C to minimize side reactions such as premature deprotection or aldehyde oxidation.

  • Yield: Protection yields exceed 85% when using a 1.2:1 molar ratio of TBSCl to substrate.

Fluorination Methodologies

Nucleophilic Aromatic Substitution

Fluorination at the ortho position is achieved via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in dipolar aprotic solvents. This method, adapted from fluorobenzaldehyde synthesis patents, avoids the use of hazardous fluorinating agents like DAST.

Reaction Conditions:

  • Solvent: Sulfolane or 1,3-dimethylimidazolidin-2-one (DMI) enhances fluoride ion solubility and reactivity.

  • Temperature: Prolonged heating at 210–215°C ensures complete substitution, with reaction times ranging from 15–20 hours.

  • Catalyst: Cesium fluoride (5 mol% relative to KF) accelerates the reaction by increasing fluoride ion availability.

Example Protocol (Adapted from Patent US5227531A):

  • Combine 2-chloro-5-(TBDMS-oxy)benzaldehyde (1 mol), KF (2.6 mol), and sulfolane (1,000 g).

  • Heat at 210°C for 15 hours under nitrogen.

  • Filter inorganic salts and isolate the product via vacuum distillation.
    Yield: 68% (2,4-difluorobenzaldehyde analog).

Aldehyde Group Stability and Functionalization

Challenges in Aldehyde Preservation

The aldehyde group is prone to oxidation and nucleophilic attack during fluorination. Strategies to mitigate degradation include:

  • Inert Atmosphere: Conducting reactions under nitrogen or argon.

  • Low-Temperature Phases: Introducing the aldehyde post-fluorination via formylation reactions.

Characterization and Analytical Validation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Aromatic protons exhibit splitting patterns characteristic of fluorine coupling (e.g., doublets for ortho-fluorine).

  • ¹⁹F NMR: A singlet at δ ≈ -110 ppm confirms aryl-fluorine bonding.

  • ²⁹Si NMR: A resonance at δ ≈ 20 ppm verifies TBDMS group retention.

Mass Spectrometry (MS):
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 270.1092 (calculated for C₁₃H₁₉FO₂Si).

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves yield consistency and reduces reaction times. Key parameters include:

  • Residence Time: 30–60 minutes for TBDMS protection.

  • Temperature Control: Precise heating (±2°C) prevents aldehyde decomposition .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzoic acid.

    Reduction: 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    The compound serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for further transformations, including:
    • Condensation Reactions : It can undergo condensation with amines to form imines or with alcohols to yield acetals.
    • Reduction Reactions : The aldehyde group can be reduced to alcohols or oxidized to carboxylic acids, providing pathways for various synthetic routes.
  • Synthesis of Fluorinated Compounds :
    The incorporation of fluorine into organic molecules is crucial for enhancing biological activity and pharmacological properties. 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is utilized in the synthesis of fluorinated derivatives that exhibit improved metabolic stability and bioavailability.

Medicinal Chemistry Applications

  • Anticancer Research :
    Recent studies have indicated that derivatives of this compound show potential as anticancer agents. For instance, modifications to the compound have led to the development of new microtubule-stabilizing agents that demonstrate cytotoxicity against various cancer cell lines . These compounds are being investigated for their ability to overcome drug resistance in cancer therapy.
  • Neuroprotective Agents :
    Research has highlighted the potential neuroprotective effects of compounds derived from this compound. For example, tricyclic pyrone derivatives synthesized from this compound have shown protective effects against neuroblastoma cell death induced by amyloid-β proteins, suggesting implications for Alzheimer’s disease treatment .

Case Studies and Research Findings

StudyFocusFindings
Zampanolide Mimics Anticancer ActivityNew derivatives exhibited low nanomolar IC50 values against docetaxel-resistant prostate cancer cell lines.
Neuroprotective Effects Alzheimer's DiseaseTricyclic pyrone derivatives showed significant neuroprotection and improved cognitive functions in animal models.

Mechanism of Action

The mechanism of action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde depends on its specific application. In organic synthesis, the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Silyl Ether-Containing Benzaldehydes

Compound Name CAS Number Substituents/Modifications Purity Key Features
5-(Tert-Butyldimethylsilyloxy)-2-fluorobenzaldehyde 113984-67-1 TBS-O at C5, F at C2 96% High steric protection; fluorine enhances electrophilicity at C1 aldehyde
4-(2-(tert-Butyldimethylsilyloxy)ethoxy)benzaldehyde 566949-37-9 TBS-O-(CH2)2-O at C4 95% Extended ether chain increases solubility; reduced steric hindrance
3-[(tert-Butyldimethylsilyl)oxy]-4-formylbenzoic acid 2756181-30-1 TBS-O at C3, COOH at C4 98% Carboxylic acid enables further functionalization (e.g., amide coupling)
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde 162084-83-5 TBS-O-CH2 at C6 (pyridine ring) 95% Pyridine ring introduces aromatic N for coordination or catalysis

Key Observations :

  • The TBS group in all compounds provides steric protection, but its position (e.g., C3 vs. C5) alters reactivity. For example, the C3-TBS in OT-5748 allows conjugation with the carboxylic acid, enhancing acidity .
  • Purity differences (95–98%) may reflect synthesis challenges; the carboxylic acid derivative (OT-5748) achieves higher purity, likely due to crystallization advantages .

Fluorinated Benzaldehyde Derivatives

Compound Name CAS Number Substituents/Modifications Key Features
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde 1261911-72-1 2-Fluoropyridinyl at C5, OMe at C2 Pyridine enhances electron-withdrawing effects; methoxy stabilizes aldehyde
5-(Dimethoxymethyl)-2-fluorobenzaldehyde 334019-14-6 Dimethoxymethyl at C5, F at C2 Acetal-protected aldehyde; hydrolyzes to free aldehyde under acidic conditions
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde 1042369-35-6 Ethynyl-(4-MeOPh) at C2, F at C5 Ethynyl group enables Sonogashira coupling; methoxy enhances solubility

Key Observations :

  • The absence of a TBS group in these compounds reduces steric protection but increases versatility. For instance, the ethynyl group in Parchem’s compound (CAS: 1042369-35-6) facilitates click chemistry .
  • Electronic effects vary: Fluorine at C2 (as in SH-6017) directs electrophilic substitution, whereas fluorine at C5 (e.g., 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde) alters conjugation patterns .

tert-Butyl-Modified Benzaldehydes

Compound Name CAS Number Substituents/Modifications Key Features
5-tert-Butyl-2-hydroxybenzaldehyde N/A t-Bu at C5, OH at C2 Hydroxy group enables hydrogen bonding; t-Bu provides steric bulk
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde N/A (Benzyloxy)propan-2-yl at C5, F at C2 Bulky benzyloxy group reduces reactivity at C1 aldehyde

Key Observations :

  • The tert-butyl group in 5-tert-Butyl-2-hydroxybenzaldehyde offers less steric protection than TBS but improves solubility in nonpolar solvents .

Biological Activity

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde (CAS No. 113984-67-1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19FO2Si, with a molecular weight of 254.38 g/mol. The compound features a fluorinated benzaldehyde moiety, which is known for its reactivity in various biochemical pathways.

In Vitro Studies

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Effects : Studies on related fluorinated benzaldehydes have shown modest cytotoxicity against B16 melanoma cells and L1210 leukemia cells, with IC50 values in the nanomolar range . This suggests that this compound may also possess similar properties.

Case Studies

  • Study on Fluorinated Compounds : A series of fluorinated benzaldehyde derivatives were evaluated for their growth inhibitory effects on L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, which was reversed by thymidine addition, confirming the involvement of intracellular pathways .
  • Alkylating Analog Evaluation : Research into alkylating analogs revealed that modifications in the alkylating moiety significantly influenced cytotoxic potency against cancer cells. This highlights the importance of structural variations in determining biological activity .

Data Table: Summary of Biological Activities

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
5-Fluoro-2'-deoxyuridine analogL1210 leukemia cells<1Thymidylate synthase inhibition
Alkylating analogsB16 melanoma cellsVariesCell cycle arrest via DNA damage
Non-alkylating morpholine analogL1210 leukemia cells~50Inhibition of nucleotide metabolism

Q & A

Basic: What are the common synthetic routes for preparing 5-(tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde, and how are intermediates characterized?

The synthesis typically involves selective protection of hydroxyl groups and fluorination. A key step is the introduction of the tert-butyldimethylsilyl (TBS) ether group to protect the hydroxyl moiety, followed by fluorination at the ortho position. For example, starting from 2-fluoro-5-hydroxybenzaldehyde, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole . Intermediate characterization relies on NMR (e.g., distinct 19F^{19}\text{F} and 29Si^{29}\text{Si} signals) and mass spectrometry (MS) to confirm molecular weight .

Basic: What analytical techniques are critical for verifying the purity and structure of this compound?

  • NMR Spectroscopy : 1H^1\text{H} NMR identifies aromatic proton splitting patterns, while 19F^{19}\text{F} NMR confirms fluorination (δ ~ -110 ppm for aryl-F). 29Si^{29}\text{Si} NMR (δ ~ 20 ppm) validates silyl ether formation .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight matching (calculated for C13H19FO2Si\text{C}_{13}\text{H}_{19}\text{FO}_2\text{Si}: 270.1092 g/mol).
  • Chromatography : HPLC or GC-MS detects impurities, with retention times compared to standards .

Advanced: How can researchers optimize reaction conditions to mitigate desilylation during synthesis?

Desilylation under acidic/basic conditions is a major challenge. Strategies include:

  • Using milder bases (e.g., DMAP instead of strong alkalis) during protection.
  • Avoiding protic solvents (e.g., methanol) in downstream reactions.
  • Monitoring reaction progress via TLC or in situ 19F^{19}\text{F} NMR to detect premature deprotection .

Advanced: How do contradictory spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) arise, and how should they be resolved?

Contradictions may stem from rotamers (due to hindered rotation around the silyl ether) or solvent effects. For resolution:

  • Record spectra at varying temperatures (e.g., 25°C vs. 60°C) to average rotameric signals.
  • Compare data with computationally predicted shifts (DFT calculations) .
  • Use deuterated solvents consistently to eliminate solvent-induced shifts .

Basic: What are the stability considerations for storing this compound?

The TBS group is sensitive to moisture and acids. Recommendations:

  • Store under inert gas (argon/nitrogen) at -20°C.
  • Use anhydrous solvents (e.g., THF, DCM) for dissolution.
  • Regularly monitor purity via NMR to detect hydrolysis (free hydroxyl group at δ ~ 9 ppm in 1H^1\text{H} NMR) .

Advanced: How is this compound utilized in medicinal chemistry, particularly in antitrypanosomal drug discovery?

It serves as a fluorinated aldehyde intermediate for synthesizing heterocyclic scaffolds. In antitrypanosomal studies:

  • The aldehyde group undergoes condensation with hydrazines to form Schiff bases, which are screened against Trypanosoma brucei.
  • Fluorine enhances metabolic stability and bioavailability. Bioassays follow standardized protocols (e.g., Alamar Blue viability assays), with IC50_{50} values calculated using dose-response curves .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Low yields may arise from steric hindrance (TBS group) or competing side reactions. Solutions include:

  • Using Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity.
  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Pre-activation of the aldehyde as a Weinreb amide to improve electrophilicity .

Basic: How does the electronic effect of the TBS group influence reactivity in subsequent transformations?

The TBS group is electron-donating, which:

  • Stabilizes adjacent negative charges (e.g., in enolate formation).
  • Moderates electrophilic aromatic substitution (e.g., slows nitration at the para position).
  • Alters redox potentials in electrochemical reactions .

Advanced: What computational methods aid in predicting regioselectivity for derivatization reactions?

  • DFT Calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate steric interactions between the TBS group and reagents.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can researchers reconcile discrepancies in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., parasite strain variability) or compound purity. Mitigation steps:

  • Standardize protocols (e.g., identical incubation times, solvent concentrations).
  • Validate purity with orthogonal methods (NMR, HPLC).
  • Use internal controls (e.g., reference drugs like suramin) to calibrate assays .

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